3-Bromo-5-cyclopropoxy-2-fluorophenol
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Overview
Description
3-Bromo-5-cyclopropoxy-2-fluorophenol is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is characterized by the presence of bromine, fluorine, and cyclopropoxy groups attached to a phenol ring. This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
. These services typically involve the use of advanced organic synthesis techniques and high-purity reagents to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxy-2-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The bromine atom is well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the phenol to cyclohexanol derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used, with bases like potassium carbonate and solvents such as THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various nucleophiles attached.
Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include quinones or cyclohexanol derivatives, respectively.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-2-fluorophenol has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a molecular scaffold for active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Biological Research: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxy-2-fluorophenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and cyclopropoxy groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: Similar in structure but lacks the cyclopropoxy group.
2-Bromo-5-fluorophenol: Similar but with different substitution patterns on the phenol ring.
4-Bromo-2-fluorophenol: Another structural isomer with different substitution patterns.
Uniqueness
3-Bromo-5-cyclopropoxy-2-fluorophenol is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-2-fluorophenol |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-6(13-5-1-2-5)4-8(12)9(7)11/h3-5,12H,1-2H2 |
InChI Key |
FKUHAFYHJRGVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C(=C2)Br)F)O |
Origin of Product |
United States |
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